REACTION_SMILES
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[C:22](=[O:23])([O-:24])[O-:25].[CH3:18][O:19][NH:20][CH3:21].[Cl:1][c:2]1[n:3][cH:4][c:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])[c:11]([NH:13][CH:14]([CH3:15])[CH3:16])[cH:12]1.[ClH:17].[Na+:26].[Na+:27].[O:28]1[CH2:29][CH2:30][O:31][CH2:32][CH2:33]1>>[c:2]1([N:20]([O:19][CH3:18])[CH3:21])[n:3][cH:4][c:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])[c:11]([NH:13][CH:14]([CH3:15])[CH3:16])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CNOC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc(Cl)cc1NC(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
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Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1cnc(N(C)OC)cc1NC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |